molecular formula C13H18O B13823953 Di(cyclohex-3-en-1-yl)methanone CAS No. 39516-87-5

Di(cyclohex-3-en-1-yl)methanone

Cat. No.: B13823953
CAS No.: 39516-87-5
M. Wt: 190.28 g/mol
InChI Key: QBGAWISSACHASO-UHFFFAOYSA-N
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Description

Di(cyclohex-3-en-1-yl)methanone is a bicyclic ketone characterized by two cyclohex-3-en-1-yl groups attached to a central carbonyl group. The presence of unsaturated cyclohexenyl rings in this compound likely imparts reactivity toward electrophilic additions or cycloadditions, similar to other cyclohexene-based compounds .

Properties

CAS No.

39516-87-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

di(cyclohex-3-en-1-yl)methanone

InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2

InChI Key

QBGAWISSACHASO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)C2CCC=CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(cyclohex-3-en-1-yl)methanone typically involves the reaction of cyclohex-3-en-1-ylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and continuous flow systems can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Di(cyclohex-3-en-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di(cyclohex-3-en-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Di(cyclohex-3-en-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: Dicyclohexylmethanol shares the bicyclic structure but replaces the ketone with a hydroxyl group, reducing electrophilicity and hydrogen-bonding capacity.

Thermal Stability and Decomposition

Thermal stability varies significantly among methanone derivatives:

  • Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, attributed to extensive intramolecular hydrogen bonding stabilizing its structure .
  • In contrast, cyclohexenyl ketones lacking hydrogen-bonding groups (e.g., this compound) are expected to exhibit lower thermal stability.

Physical and Chemical Properties

  • Density: Orthorhombic crystals of related compounds (e.g., compound 4 in ) have a density of 1.675 g·cm⁻³, suggesting that this compound may crystallize in a similar range.
  • Spectroscopic Data : IR and MS data for trifluoromethyl analogs (e.g., C=O stretch at 1681–1683 cm⁻¹ ) provide benchmarks for characterizing the target compound’s carbonyl group.

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